molecular formula C12H10F2N2O4 B2478655 2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1052551-57-1

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2478655
CAS No.: 1052551-57-1
M. Wt: 284.219
InChI Key: AHGHVVOXDHGYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with a molecular formula of C12H10F2N2O4. This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an imidazolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of 3,4-difluoroaniline with methyl isocyanate to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, thereby modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid

Uniqueness

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the difluorophenyl group and the imidazolidinone ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4/c1-12(6-2-3-7(13)8(14)4-6)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHVVOXDHGYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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